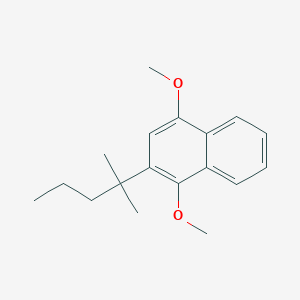
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene is an organic compound with the molecular formula C18H24O2. It is a derivative of naphthalene, characterized by the presence of two methoxy groups and a 2-methylpentan-2-yl substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-dimethoxynaphthalene with 2-methylpentan-2-ol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar Friedel-Crafts alkylation processes, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of various alkylated or acylated derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene involves its interaction with various molecular targets. The methoxy groups and the alkyl substituent influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxynaphthalene: Lacks the 2-methylpentan-2-yl substituent.
2,5-Dimethoxy-1,4-dimethylbenzene: Similar methoxy substitution pattern but different core structure.
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Contains two alkyl substituents instead of one.
Uniqueness
1,4-Dimethoxy-2-(2-methylpentan-2-yl)naphthalene is unique due to the presence of both methoxy groups and a bulky alkyl substituent, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
109823-00-9 |
|---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1,4-dimethoxy-2-(2-methylpentan-2-yl)naphthalene |
InChI |
InChI=1S/C18H24O2/c1-6-11-18(2,3)15-12-16(19-4)13-9-7-8-10-14(13)17(15)20-5/h7-10,12H,6,11H2,1-5H3 |
InChI Key |
UORWRASUILAPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C1=C(C2=CC=CC=C2C(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















